Cas no 20766-31-8 (4-(3-methoxyphenyl)but-3-en-2-one)

4-(3-methoxyphenyl)but-3-en-2-one structure
20766-31-8 structure
Product Name:4-(3-methoxyphenyl)but-3-en-2-one
Numero CAS:20766-31-8
MF:C11H12O2
MW:176.211783409119
CID:289290
PubChem ID:2560578
Update Time:2025-08-02

4-(3-methoxyphenyl)but-3-en-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Buten-2-one,4-(3-methoxyphenyl)-
    • (3E)-4-(3-METHOXYPHENYL)BUT-3-EN-2-ONE
    • 4-(3-methoxyphenyl)-3-buten-2-one
    • CHEMBL72214
    • Palmiticanhydride
    • SCHEMBL2632249
    • 3-Buten-2-one, 4-(3-methoxyphenyl)-
    • 3-Buten-2-one,-4-(3-methoxyphenyl)
    • CS-0232860
    • 30625-53-7
    • 4-(3-methoxyphenyl)but-3-en-2-one
    • (3E)-4-(3-Methoxyphenyl)-3-buten-2-one #
    • 4-(3'-methoxyphenyl)-(e)-3-buten-2-one
    • 3-Buten-2-one, 4-(3-methoxyphenyl)-,(E)-
    • (E)-4-(3-methoxyphenyl)but-3-en-2-one
    • AKOS001075950
    • DTXSID50876373
    • Z85921945
    • EN300-12916
    • 20766-31-8
    • MDL: MFCD00136261
    • Inchi: 1S/C11H12O2/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-8H,1-2H3/b7-6+
    • Chiave InChI: NGEZPLCPKXKLQQ-VOTSOKGWSA-N
    • Sorrisi: O(C)C1=CC=CC(/C=C/C(C)=O)=C1

Proprietà calcolate

  • Massa esatta: 176.08373
  • Massa monoisotopica: 176.08373
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 196
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 26.3

Proprietà sperimentali

  • Densità: 1.048
  • Punto di ebollizione: 308.5°Cat760mmHg
  • Punto di infiammabilità: 140.4°C

4-(3-methoxyphenyl)but-3-en-2-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M228260-5mg
4-(3-methoxyphenyl)but-3-en-2-one
20766-31-8
5mg
$ 50.00 2022-06-04
TRC
M228260-10mg
4-(3-methoxyphenyl)but-3-en-2-one
20766-31-8
10mg
$ 65.00 2022-06-04
TRC
M228260-50mg
4-(3-methoxyphenyl)but-3-en-2-one
20766-31-8
50mg
$ 95.00 2022-06-04
Enamine
EN300-12916-0.05g
4-(3-methoxyphenyl)but-3-en-2-one
20766-31-8 95.0%
0.05g
$42.0 2025-03-21
Enamine
EN300-12916-0.1g
4-(3-methoxyphenyl)but-3-en-2-one
20766-31-8 95.0%
0.1g
$66.0 2025-03-21
Enamine
EN300-12916-0.25g
4-(3-methoxyphenyl)but-3-en-2-one
20766-31-8 95.0%
0.25g
$92.0 2025-03-21
Enamine
EN300-12916-0.5g
4-(3-methoxyphenyl)but-3-en-2-one
20766-31-8 95.0%
0.5g
$175.0 2025-03-21
Enamine
EN300-12916-1.0g
4-(3-methoxyphenyl)but-3-en-2-one
20766-31-8 95.0%
1.0g
$256.0 2025-03-21
Enamine
EN300-12916-2.5g
4-(3-methoxyphenyl)but-3-en-2-one
20766-31-8 95.0%
2.5g
$503.0 2025-03-21
Enamine
EN300-12916-5.0g
4-(3-methoxyphenyl)but-3-en-2-one
20766-31-8 95.0%
5.0g
$743.0 2025-03-21
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